![molecular formula C17H22BrNO4 B1607893 (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959576-34-2](/img/structure/B1607893.png)
(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (hereafter referred to as 2S,4R-2B-TBCP) is a synthetic, chiral, carboxylic acid produced through a chemical synthesis method. It is a compound used in scientific research and experiments, and is known for its ability to act as a catalyst in a variety of reactions. It is also used in the manufacture of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Development of Chiral Auxiliaries and Ligands : Research has shown the utility of related compounds in the synthesis of chiral auxiliaries and ligands, which are crucial for asymmetric synthesis. For instance, studies have detailed the synthesis of pyrrolidine-based compounds with potential applications as chiral auxiliaries or in asymmetric catalysis, highlighting their significance in creating enantioselective reactions (Brenner et al., 2003).
Antilipidemic Agents : The synthesis of optical isomers of pyrrolidine-derived compounds has been explored for their biological evaluation as antilipidemic agents. These studies indicate the potential of pyrrolidine derivatives in the development of new therapeutic agents targeting lipid metabolism (Ohno et al., 1999).
Material Science Applications
- Polymer Synthesis : Pyrrolidine derivatives have been used in the synthesis of polymers. For example, research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol demonstrates the role of these compounds in creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Catalysis
- Catalytic Applications : Some pyrrolidine derivatives have been explored for their catalytic properties, especially in ethylene polymerization. The synthesis of pyrrolide-imine benzyl complexes of zirconium and hafnium and their application in efficient ethylene polymerization catalysis is one example, showcasing the potential of these compounds in industrial catalysis processes (Matsui et al., 2004).
Biological Activity
- Influenza Neuraminidase Inhibitors : The design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores have been a focus of medicinal chemistry research. Such studies contribute to the development of antiviral agents, with specific compounds demonstrating potent inhibitory activity against influenza neuraminidase (Wang et al., 2001).
Antioxidant and Anticholinergic Activities
- Natural Product Synthesis : The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, and their evaluation for antioxidant and anticholinergic activities illustrate the broader implications of pyrrolidine derivatives in synthesizing bioactive molecules with potential health benefits (Rezai et al., 2018).
properties
IUPAC Name |
(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMSQKPARGTEGV-RISCZKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376011 | |
Record name | (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959576-34-2 | |
Record name | (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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